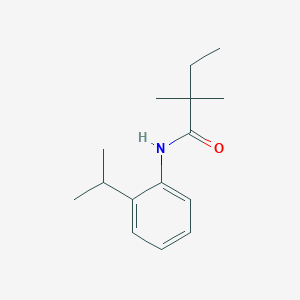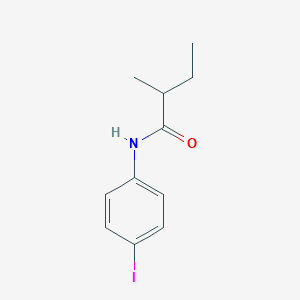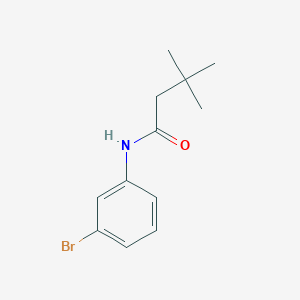
3-(4-Methoxyphenyl)-1-(4-methylphenyl)-3-(phenylsulfonyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-1-(4-methylphenyl)-3-(phenylsulfonyl)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as MDPV and is classified as a synthetic cathinone. MDPV has been found to have stimulating effects on the central nervous system and has been used in various research studies to investigate its mechanism of action and potential therapeutic benefits.
Mecanismo De Acción
The exact mechanism of action of MDPV is not fully understood, but it is believed to act as a reuptake inhibitor of dopamine and norepinephrine. This mechanism of action is similar to other stimulants, such as cocaine and amphetamines. MDPV has been found to have a high affinity for the dopamine transporter, which may contribute to its stimulating effects on the central nervous system.
Biochemical and Physiological Effects:
MDPV has been found to have a range of biochemical and physiological effects on the body. In addition to its stimulating effects on the central nervous system, MDPV has been found to increase heart rate and blood pressure. It has also been shown to have an effect on the release of various neurotransmitters, including dopamine and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MDPV in lab experiments is its potential therapeutic benefits. MDPV has been found to have a stimulating effect on the central nervous system and may be effective in treating symptoms of depression and other mood disorders. However, there are also limitations to using MDPV in lab experiments. One limitation is the potential for abuse and addiction, which may complicate the interpretation of study results.
Direcciones Futuras
There are many potential future directions for research on MDPV. One area of research that has received significant attention is the development of new treatments for depression and other mood disorders. MDPV has shown promise in this area, and further research may lead to the development of new and more effective treatments. Other potential future directions for research on MDPV include investigating its potential as a treatment for other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Métodos De Síntesis
MDPV is typically synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis of MDPV is a complex process that requires careful attention to detail and safety precautions. The specific synthesis method used may vary depending on the desired purity and yield of the final product.
Aplicaciones Científicas De Investigación
MDPV has been used in various scientific research studies to investigate its potential therapeutic benefits. One area of research that has received significant attention is the use of MDPV as a potential treatment for depression and other mood disorders. Studies have shown that MDPV has a stimulating effect on the central nervous system and may be effective in treating symptoms of depression.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4S/c1-17-8-10-18(11-9-17)22(24)16-23(19-12-14-20(27-2)15-13-19)28(25,26)21-6-4-3-5-7-21/h3-15,23H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXSWRNBEXWPKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




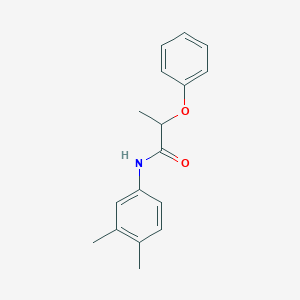


![Propyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B411763.png)
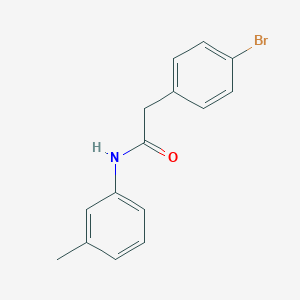
![2-(4-bromophenyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B411765.png)
